molecular formula C25H34O2 B080394 Quingestanol CAS No. 10592-65-1

Quingestanol

Cat. No.: B080394
CAS No.: 10592-65-1
M. Wt: 366.5 g/mol
InChI Key: PCJFRMOEZQQSAX-AIOSZGMZSA-N
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Description

Quingestanol, also known as norethisterone 3-cyclopentyl enol ether, is a synthetic progestin belonging to the 19-nortestosterone group. It is a prodrug of norethisterone and was never marketed as a standalone drug. its acylated derivative, this compound acetate, has been used as a pharmaceutical drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quingestanol can be synthesized through the etherification of norethisterone. The process involves the reaction of norethisterone with cyclopentyl alcohol under acidic conditions to form the 3-cyclopentyl enol ether derivative .

Industrial Production Methods

Industrial production of this compound acetate involves the acetylation of this compound. This process typically uses acetic anhydride in the presence of a base such as pyridine to form the acetate ester .

Chemical Reactions Analysis

Types of Reactions

Quingestanol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the cyclopentyl enol ether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds at the cyclopentyl enol ether group.

Scientific Research Applications

Mechanism of Action

Quingestanol exerts its effects by acting as a progestin, which means it mimics the action of the natural hormone progesterone. It binds to progesterone receptors in the body, leading to changes in gene expression and regulation of reproductive functions. The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of the menstrual cycle and maintenance of pregnancy .

Comparison with Similar Compounds

Quingestanol is similar to other progestins such as norethisterone, norethisterone acetate, ethynodiol diacetate, lynestrenol, and norethynodrel. this compound is unique due to its cyclopentyl enol ether group, which provides distinct pharmacokinetic properties. Unlike some of its analogs, this compound acetate is not stored in fat and does not have a prolonged duration of action .

List of Similar Compounds

  • Norethisterone
  • Norethisterone acetate
  • Ethynodiol diacetate
  • Lynestrenol
  • Norethynodrel

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJFRMOEZQQSAX-AIOSZGMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147422
Record name Quingestanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10592-65-1
Record name Quingestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10592-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quingestanol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quingestanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13685
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Record name Quingestanol
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Record name Quingestanol
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Record name QUINGESTANOL
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